molecular formula C10H21S+ B14533403 1-tert-Butyl-3-methylthian-1-ium CAS No. 62573-99-3

1-tert-Butyl-3-methylthian-1-ium

Cat. No.: B14533403
CAS No.: 62573-99-3
M. Wt: 173.34 g/mol
InChI Key: PHDHKJCDWOTTEC-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methylthian-1-ium is a chemical compound with the molecular formula C9H19S It is a thianium ion, which is a sulfur-containing heterocyclic cation

Properties

CAS No.

62573-99-3

Molecular Formula

C10H21S+

Molecular Weight

173.34 g/mol

IUPAC Name

1-tert-butyl-3-methylthian-1-ium

InChI

InChI=1S/C10H21S/c1-9-6-5-7-11(8-9)10(2,3)4/h9H,5-8H2,1-4H3/q+1

InChI Key

PHDHKJCDWOTTEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[S+](C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Quaternization of Thiane Derivatives

The most direct route involves quaternizing a thiane precursor with a tert-butylating agent. For example, reacting 3-methylthian-1-ium with tert-butyl bromide in the presence of a base facilitates alkylation at the sulfur center. This method mirrors strategies used for synthesizing analogous sulfonium salts, where steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 hours) and polar aprotic solvents like acetonitrile or dimethylformamide.

Mechanism :

  • Nucleophilic Attack : The sulfur atom in thiane acts as a nucleophile, attacking the electrophilic tert-butyl halide.
  • Deprotonation : A base abstracts a proton, stabilizing the sulfonium ion.
  • Crystallization : The product precipitates upon cooling, often requiring recrystallization from ethanol/water mixtures.

Ring-Closing Metathesis (RCM)

An alternative approach employs ring-closing metathesis of diallyl sulfides. For instance, Grubbs’ catalyst facilitates the cyclization of tert-butyl-substituted diallyl sulfides to form the thianium ring. This method offers excellent stereocontrol but suffers from high catalyst costs (e.g., ~$500/g for Grubbs’ second-generation catalyst).

Optimization Parameters :

  • Catalyst Loading : 5–10 mol%
  • Temperature : 40–60°C
  • Solvent : Dichloromethane or toluene

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Cost ($/g) Scalability
Quaternization 65–78 24–48 h 12–18 High
Ring-Closing Metathesis 82–89 4–6 h 45–60 Moderate

Table 1: Key metrics for 1-tert-Butyl-3-methylthian-1-ium synthesis.

Quaternization remains the industrial standard due to its cost-effectiveness, whereas RCM is preferred for small-scale, high-purity applications.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulkiness impedes efficient alkylation. Strategies to address this include:

  • Microwave Assistance : Reducing reaction time by 50% through microwave irradiation (100–150°C).
  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance interfacial reactivity in biphasic systems.

Purification Difficulties

The hygroscopic nature of sulfonium salts complicates isolation. Freeze-drying or azeotropic distillation with benzene/cyclohexane mixtures improves purity (>98% by HPLC).

Emerging Technologies

Electrochemical Synthesis

Recent advances in electrosynthesis enable the direct coupling of tert-butyl radicals with thiane derivatives. A 2024 study reported a 72% yield using a platinum anode and acetonitrile/water electrolyte.

Biocatalytic Routes

Engineered sulfotransferases have demonstrated preliminary success in catalyzing tert-butyl transfer to thiane scaffolds, though yields remain low (15–20%).

Chemical Reactions Analysis

1-tert-Butyl-3-methylthian-1-ium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl-3-methylthian-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-methylthian-1-ium involves its interaction with molecular targets such as enzymes or receptors. The thianium ion can form stable complexes with these targets, altering their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Q & A

Q. What are the optimal synthetic routes for 1-tert-Butyl-3-methylthian-1-ium, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : Begin with nucleophilic substitution or alkylation reactions, using tert-butyl and methylthio groups as key building blocks. Optimize parameters (e.g., solvent polarity, temperature, catalyst loading) via a factorial design of experiments (DoE). Monitor intermediates by thin-layer chromatography (TLC) and characterize products using 1H^1\text{H}/13C^13\text{C} NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document all procedural details, including solvent purification and inert atmosphere conditions, as per standardized experimental reporting guidelines .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structural identity of this compound?

  • Methodological Answer : Combine 1H^1\text{H} and 13C^13\text{C} NMR to confirm backbone connectivity, supplemented by heteronuclear correlation spectroscopy (HSQC/HMBC) for ambiguous signals. Use X-ray crystallography for absolute configuration validation if single crystals are obtainable. Purity should be assessed via HPLC with UV detection (≥95% peak area) and elemental analysis (<0.4% deviation from theoretical values) .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodological Answer : Adhere to the "Materials and Methods" rigor outlined in and : specify reagent grades (e.g., anhydrous solvents, >99% purity starting materials), exact stoichiometry, and reaction monitoring intervals. Share raw spectral data and chromatograms in supplementary files to enable cross-validation .

Advanced Research Questions

Q. How do computational models (e.g., DFT calculations) correlate with experimental data for this compound’s electronic properties or reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). Compare theoretical NMR chemical shifts (via gauge-including atomic orbital (GIAO) method) with experimental data to validate models. Discrepancies >0.5 ppm in 1H^1\text{H} NMR may indicate solvent effects or conformational dynamics .

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles of this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized degassing protocols). Use multi-technique validation (e.g., IR, Raman, and XPS for functional group confirmation) to rule out instrumental artifacts. For reactivity conflicts, employ kinetic studies (e.g., variable-temperature NMR) to probe mechanistic pathways .

Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions for application-specific studies?

  • Methodological Answer : Use accelerated stability testing: expose the compound to buffered solutions (pH 1–14) at 40–80°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA) or partial least squares regression (PLSR)) to correlate structural descriptors (e.g., Hammett constants, logP) with biological/chemical activity. Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Report confidence intervals and p-values to address overfitting risks .

Methodological Notes

  • Data Reporting : Follow and guidelines for supplementary information: include raw spectral peaks, crystallographic CIF files, and computational input files to enable peer validation .
  • Ethical Compliance : Disclose all synthetic hazards (e.g., exothermic reactions) and adhere to institutional safety protocols, as emphasized in .

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